

molecular weight of 1,5-Diphenylcarbazone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Diphenylcarbazone

Cat. No.: B7855421

[Get Quote](#)

An In-depth Technical Guide to **1,5-Diphenylcarbazone** for Researchers and Scientists

Introduction

1,5-Diphenylcarbazone (DPC) is an aromatic organic compound from the carbazole group. It is widely utilized in analytical chemistry as a sensitive colorimetric indicator for the quantification of various metal ions and anions. Its ability to form distinctly colored complexes with specific ions makes it an invaluable reagent in environmental monitoring, pharmaceutical analysis, and various industrial quality control processes. This guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

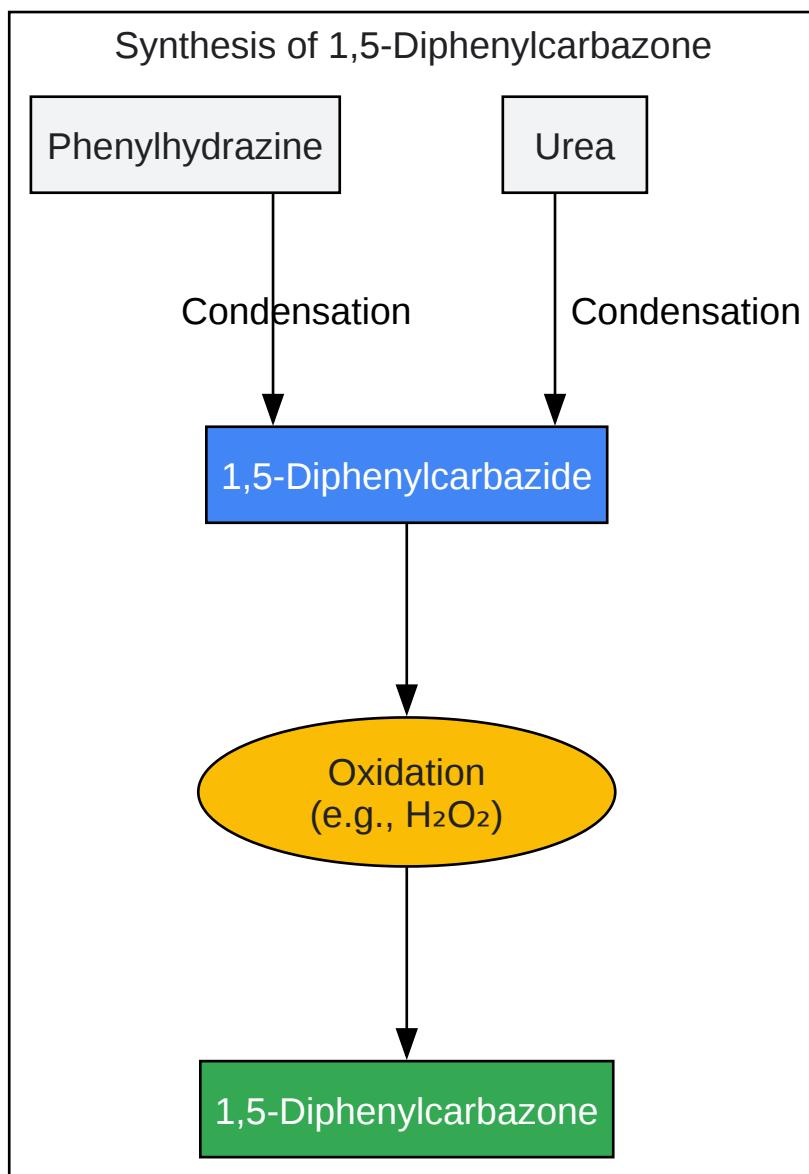

1,5-Diphenylcarbazone is an orange, crystalline powder that is sensitive to light and air.^[1] It is readily soluble in organic solvents such as ethanol, acetone, and chloroform but is nearly insoluble in water.^{[2][3]} Commercial preparations of **1,5-Diphenylcarbazone** are often a mixture with its precursor, 1,5-Diphenylcarbazide.

Table 1: Quantitative Data for **1,5-Diphenylcarbazone**

Property	Value	Citations
Molecular Weight	240.26 g/mol	[1] [4] [5]
Molecular Formula	C ₁₃ H ₁₂ N ₄ O	[4] [5] [6]
CAS Number	538-62-5	[1] [2]
IUPAC Name	1-anilino-3-phenyliminourea	[2]
Melting Point	153 - 158 °C (may decompose)	[7]
Appearance	Orange to orange-red crystalline powder	[5] [8]
Bulk Density	380 kg/m ³	[7]
Absorption Max (λ _{max})	550 nm (for Mercury(II)-DPC complex)	[6]

Synthesis

1,5-Diphenylcarbazone is synthesized through the oxidation of 1,5-Diphenylcarbazide. The precursor, 1,5-Diphenylcarbazide, is typically prepared by reacting phenylhydrazine with urea. [\[1\]](#) This reaction is often carried out in a high-boiling point solvent like xylene.[\[1\]](#) The subsequent oxidation of the carbazide to the carbazole can be achieved using various oxidizing agents, such as hydrogen peroxide.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **1,5-Diphenylcarbazone** from Phenylhydrazine and Urea.

Applications in Research and Development

While primarily known as an analytical reagent, **1,5-Diphenylcarbazone** has applications across various scientific fields.

- **Analytical Chemistry:** It is a key reagent for the colorimetric and titrimetric determination of metal ions such as mercury, chromium, copper, cadmium, and lead.^{[3][9]} Its high sensitivity

makes it suitable for trace metal analysis in environmental samples.[9]

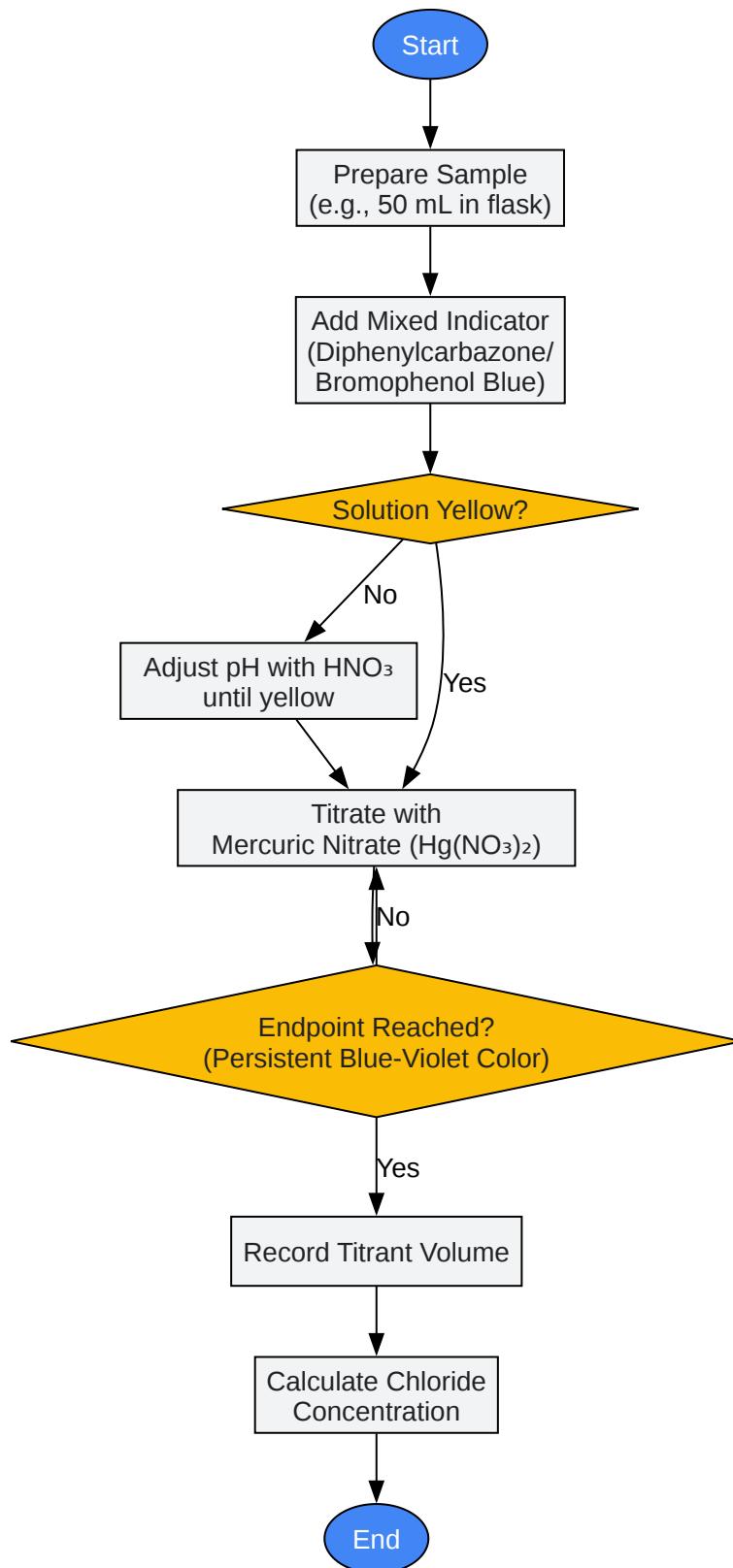
- Pharmaceutical Development: The compound is utilized in the synthesis of various pharmaceutical intermediates.[3][9] It also serves as a reagent in quality control assays for detecting metallic impurities in drug formulations.
- Environmental Monitoring: It is employed in methods for quantifying chloride in water and wastewater, and for detecting heavy metal pollutants like hexavalent chromium.[8][10]
- Biochemical Research: In a clinical context, it is used in the determination of chloride in biological samples like serum and urine, which is crucial for metabolic studies.[2][6]

Experimental Protocols

Mercurimetric Titration for Chloride Determination

This is one of the most common applications of **1,5-Diphenylcarbazone**. The method relies on the titration of chloride ions with a standardized mercuric nitrate solution.

Principle: Mercuric ions (Hg^{2+}) react with chloride ions (Cl^-) to form a stable, soluble mercuric chloride (HgCl_2) complex.[2][11] Once all the chloride ions have been complexed, any excess Hg^{2+} ions react with the **1,5-Diphenylcarbazone** indicator to form a distinct blue-violet colored complex, signaling the endpoint of the titration.[2][12] The reaction is typically performed in an acidic medium (pH 3.0-3.6) to ensure sharp endpoint detection.[8]

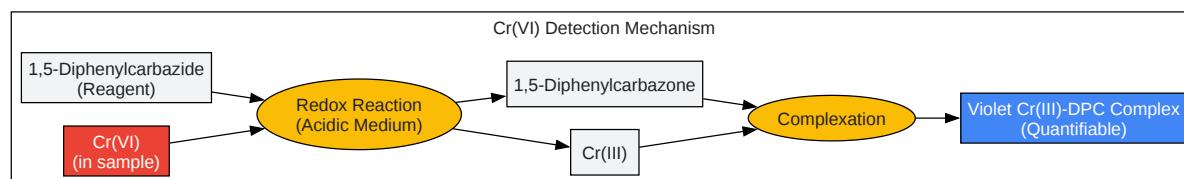

Reagents:

- Standard Sodium Chloride Solution (0.025 N): Dissolve 1.4613 g of dried NaCl in deionized water and dilute to 1 L.[12]
- Mercuric Nitrate Titrant (e.g., 0.025 N): Dissolve ~2.5 g of $\text{Hg}(\text{NO}_3)_2 \cdot \text{H}_2\text{O}$ in 100 mL of water containing 0.25 mL of concentrated HNO_3 . Dilute to approximately 1 L and standardize against the standard NaCl solution.[8][12]
- Mixed Indicator Solution: Dissolve 0.5 g of **1,5-Diphenylcarbazone** and 0.05 g of bromophenol blue in 75 mL of 95% ethanol and dilute to 100 mL.[8][12] Store in a dark bottle and discard after six months.[12]

- Nitric Acid (0.05 M): For pH adjustment.[8]

Procedure:

- Pipette a known volume of the sample (e.g., 50.0 mL) into a 250 mL Erlenmeyer flask.
- Add 5-10 drops of the mixed indicator solution.[12] The solution should turn yellow. If it is blue or purple, add 0.05 M HNO_3 dropwise until the color changes to yellow, then add 1 mL in excess.[8]
- Titrate the solution with the standardized mercuric nitrate titrant. The endpoint is reached when the solution turns from yellow to a persistent blue-violet color.[8][12]
- Perform a blank titration using deionized water to correct for any indicator error.
- Calculate the chloride concentration based on the volume of titrant used.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the mercurimetric titration of chloride.

Colorimetric Determination of Hexavalent Chromium (Cr(VI))

1,5-Diphenylcarbazone is formed in situ from 1,5-Diphenylcarbazide for the highly sensitive detection of Cr(VI).

Principle: The determination of Cr(VI) using this method involves a two-step process in an acidic solution. First, the 1,5-Diphenylcarbazide reagent is oxidized by the Cr(VI) to **1,5-Diphenylcarbazone**, while the Cr(VI) is reduced to trivalent chromium (Cr(III)).^[10] Subsequently, the newly formed **1,5-Diphenylcarbazone** chelates with the Cr(III) ions to produce a stable, intensely violet-colored complex, which can be quantified spectrophotometrically.^[10]

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the colorimetric detection of Cr(VI).

This protocol provides a simpler, faster, and often more sensitive alternative to instrumental methods like atomic absorption spectrometry for specific applications.^[10]

Safety and Handling

1,5-Diphenylcarbazone should be handled with care in a well-ventilated area. It is known to cause skin, eye, and respiratory tract irritation.^[13] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.^[13] The compound is a flammable solid and should be stored away from ignition sources.^[13] As many of its applications involve

mercury salts, all waste should be collected and disposed of as hazardous waste according to local regulations.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 4. 1,5-Diphenylcarbazone Compound With 1,5-Diphenylcarbazide ... [cymitquimica.com]
- 5. 1,5-Diphenylcarbazone (mixture with Diphenylcarbazide) ext... [cymitquimica.com]
- 6. Colorimetric determination of chloride in biological samples by using mercuric nitrate and diphenylcarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,5-Diphenylcarbazone (cont. 50% Diphenylcarbazid) ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]
- 8. nemi.gov [nemi.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. journal.gnest.org [journal.gnest.org]
- 11. cdn.hach.com [cdn.hach.com]
- 12. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
- 13. labdepotinc.com [labdepotinc.com]
- To cite this document: BenchChem. [molecular weight of 1,5-Diphenylcarbazone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7855421#molecular-weight-of-1-5-diphenylcarbazone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com